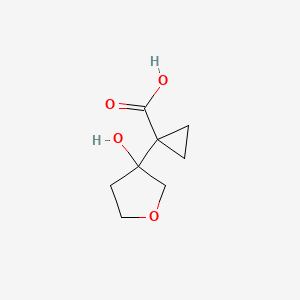

1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylicacid

CAS No.: 2172601-53-3

Cat. No.: VC12001113

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2172601-53-3 |

|---|---|

| Molecular Formula | C8H12O4 |

| Molecular Weight | 172.18 g/mol |

| IUPAC Name | 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H12O4/c9-6(10)7(1-2-7)8(11)3-4-12-5-8/h11H,1-5H2,(H,9,10) |

| Standard InChI Key | LPTLSXNTWQLATK-UHFFFAOYSA-N |

| SMILES | C1CC1(C(=O)O)C2(CCOC2)O |

| Canonical SMILES | C1CC1(C(=O)O)C2(CCOC2)O |

Introduction

Structural Characteristics and Nomenclature

The systematic name 1-(3-hydroxyoxolan-3-yl)cyclopropane-1-carboxylic acid denotes a cyclopropane ring substituted at one carbon with both a carboxylic acid group (-COOH) and a 3-hydroxyoxolan-3-yl group. The oxolane (tetrahydrofuran) ring contains a hydroxyl group at the 3-position, creating a sterically congested tertiary alcohol. Key structural features include:

-

Cyclopropane core: The strained three-membered ring imposes significant angle distortion (≈60° bond angles), enhancing reactivity .

-

Carboxylic acid moiety: Provides acidity (predicted pKa ≈3.1–3.5 based on analog data ) and hydrogen-bonding capacity.

-

3-Hydroxyoxolan substituent: Introduces chirality and hydrogen-bond donor/acceptor sites, influencing solubility and biological interactions .

The molecular formula is hypothesized as , with a molar mass of 188.18 g/mol. Comparative density estimates suggest , extrapolated from similar cyclopropane carboxylates .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The target compound can be dissected into two fragments:

-

Cyclopropane-1-carboxylic acid: Synthesized via [2+1] cyclopropanation of alkenes with carbene precursors.

-

3-Hydroxyoxolan: Likely derived from epoxidation of dihydrofuran followed by acid-catalyzed ring opening or microbial oxidation of tetrahydrofuran derivatives.

Proposed Synthetic Route

Building on the methodology from Patent CN110862311A , a plausible pathway involves:

-

Cyclopropanation:

-

Introduction of 3-Hydroxyoxolan:

-

Deprotection and Purification:

Critical Parameters:

Physicochemical Properties and Stability

Predicted Properties

Stability Considerations

-

Thermal: Prone to ring-opening above 150°C due to cyclopropane strain.

-

Photochemical: UV exposure may induce [2π+2σ] rearrangements.

-

Hydrolytic: Stable under acidic conditions; base-catalyzed ester hydrolysis possible .

Challenges and Future Directions

Synthetic Optimization

-

Catalyst development: Enantioselective cyclopropanation to access chiral intermediates.

-

Green chemistry: Replace diazomethane with safer carbene sources (e.g., sulfonium ylides).

Biological Testing

Priority areas include:

-

In vitro cytotoxicity screening (NIH/3T3 cells).

-

Enzyme inhibition assays (serine proteases, kinases).

Computational Modeling

-

DFT studies: Quantify ring strain and predict reaction pathways.

-

Docking simulations: Identify protein targets for drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume